2-(4-acetamido-1H-indol-1-yl)acetic acid
CAS No.: 1573548-32-9
Cat. No.: VC2579033
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1573548-32-9 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 2-(4-acetamidoindol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) |
| Standard InChI Key | VPHYPSQYMVEFCA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |
| Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |
Introduction
Structural Characteristics and Chemical Identity
2-(4-acetamido-1H-indol-1-yl)acetic acid is an organic compound characterized by an indole core structure with an acetamido group at the 4-position and an acetic acid moiety attached to the nitrogen at position 1. The compound has a molecular formula of C12H12N2O3, corresponding to a molecular weight of approximately 232.24 g/mol . The structural composition involves:
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An indole heterocyclic system (bicyclic structure)
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An acetamido (N-acetyl) substituent at position 4 of the indole ring
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An acetic acid group (carboxylic acid) attached to the nitrogen at position 1
The compound can be represented by the following chemical identifiers:
| Identifier Type | Value |
|---|---|
| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |
| InChI | InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) |
| InChIKey | VPHYPSQYMVEFCA-UHFFFAOYSA-N |
| Chemical Name | 2-(4-acetamidoindol-1-yl)acetic acid |
Physical and Chemical Properties
The physical and chemical properties of 2-(4-acetamido-1H-indol-1-yl)acetic acid can be inferred from its structure and compared with similar indole derivatives. While specific experimental data is limited, several properties can be established:
Functional Group Properties
The compound contains three key functional groups that define its chemical behavior:
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The indole ring system, which is an aromatic heterocycle with nucleophilic character at C-3
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The acetamido group (-NHCOCH3), which can participate in hydrogen bonding as both donor and acceptor
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The carboxylic acid group (-COOH), which exhibits acidic properties and can form salts and esters
These functional groups contribute to the compound's solubility profile, reactivity patterns, and potential biological interactions .
Predicted Physicochemical Parameters
Based on the available data and structural information, the compound would be expected to exhibit:
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Moderate solubility in polar organic solvents
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Limited solubility in water at neutral pH, with improved solubility in basic conditions due to ionization of the carboxylic acid group
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Potential for hydrogen bonding through both the acetamido and carboxylic acid moieties
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UV absorbance typical of substituted indoles
Analytical Profile and Characterization
The analytical profile of 2-(4-acetamido-1H-indol-1-yl)acetic acid provides valuable information for its identification and characterization in research settings.
Mass Spectrometry Data
The compound's mass spectrometric behavior has been characterized through predicted collision cross-section (CCS) data for various adducts, as shown in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 233.09208 | 150.0 |
| [M+Na]+ | 255.07402 | 160.8 |
| [M+NH4]+ | 250.11862 | 156.5 |
| [M+K]+ | 271.04796 | 158.0 |
| [M-H]- | 231.07752 | 150.2 |
| [M+Na-2H]- | 253.05947 | 154.3 |
| [M]+ | 232.08425 | 151.2 |
| [M]- | 232.08535 | 151.2 |
These predicted CCS values are instrumental in ion mobility spectrometry applications and can assist in the compound's identification and quantification in complex mixtures .
Comparative Analysis with Related Indole Derivatives
A comparative analysis with structurally related indole derivatives provides insight into how subtle structural modifications affect properties and potential applications.
Comparison with (2R)-2-(4-methoxy-1H-indol-1-yl)acetamidoacetic acid
The compound (2R)-2-(4-methoxy-1H-indol-1-yl)acetamidoacetic acid (C19H18N2O4, MW: 338.36) shares the indole core structure but differs in several key aspects:
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It contains a methoxy group at position 4 instead of an acetamido group
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The acetic acid moiety is incorporated into a more complex amide linkage
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It includes a phenyl substituent and has a chiral center with R configuration
These structural differences result in distinct physicochemical properties:
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Higher molecular weight (338.36 vs. 232.24)
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Different logP value (1.7509) indicating altered lipophilicity
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Different hydrogen bonding capabilities (6 acceptors, 2 donors)
Comparison with 2-(4-methyl-1H-indol-1-yl)acetamide
The compound 2-(4-methyl-1H-indol-1-yl)acetamide represents another structural variation:
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Contains a methyl group at position 4 instead of an acetamido group
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Features an amide terminus rather than a carboxylic acid group
These modifications would be expected to:
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Decrease water solubility compared to the carboxylic acid analog
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Alter hydrogen bonding patterns
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Modify biological receptor interactions based on steric and electronic differences
Comparison with 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
This compound (C15H15BrN4O, MW: 347.21) exhibits more substantial structural differences:
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Features a bromo substituent at position 6 rather than an acetamido group at position 4
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Contains an extended amide linkage to an imidazole-containing moiety
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Incorporates additional nitrogen atoms that can serve as hydrogen bond acceptors or basic sites
These differences would significantly alter:
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Electron distribution across the indole system
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Potential for biological target interactions
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Physicochemical properties including solubility and partition coefficient
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